

SIRT5 inhibitor 2 chemical structure and properties

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An In-depth Technical Guide to SIRT5 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SIRT5 Inhibitor 2**, a potent and valuable tool for studying the biological functions of Sirtuin 5 (SIRT5). SIRT5 is a crucial NAD+-dependent deacylase primarily located in the mitochondria, where it plays a significant role in regulating metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[1] This guide details the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **SIRT5 Inhibitor 2**.

Chemical Structure and Properties

SIRT5 Inhibitor 2, also identified as compound 49, is a small molecule inhibitor of SIRT5.[2] Its chemical and physical properties are summarized below.

Chemical Identifiers and Descriptors:



Identifier	Value
Common Name	SIRT5 inhibitor 2
Synonym	Compound 49
CAS Number	340306-87-8[2]
IUPAC Name	(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione[3]
Molecular Formula	C18H12Cl2N2O3S[3]
SMILES	C=CCN1C(=S)N(C(=O)C=C(C1=O)c1oc(cc1)c1 ccccc1Cl)Cl

Physicochemical Properties:

Property	Value	Source
Molecular Weight	407.3 g/mol	PubChem[3]
XLogP3	4.4	PubChem[3]
Hydrogen Bond Donors	0	PubChem[3]
Hydrogen Bond Acceptors	5	PubChem[3]
Rotatable Bond Count	4	PubChem[3]
Exact Mass	405.9945688 Da	PubChem[3]
Polar Surface Area	94.6 Ų	PubChem[3]

Biological Activity and Mechanism of Action

SIRT5 Inhibitor 2 is a potent inhibitor of the NAD+-dependent deacylase activity of SIRT5, primarily targeting its desuccinylation function.[1][2] Sirtuins are a class of enzymes involved in various cellular processes, including aging, transcription, and stress resistance through post-translational modification of proteins.[1] Specifically, SIRT5 is unique in its ability to remove



negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues.[1][4]

Inhibition of SIRT5 by this compound leads to an accumulation of acylated proteins within the mitochondria, which can modulate critical metabolic pathways.[1] This makes **SIRT5 Inhibitor 2** a valuable chemical probe for investigating the physiological and pathological roles of SIRT5.

In Vitro Activity:

Target	IC50
SIRT5	2.3 μM[2][5]

Signaling Pathways and Experimental Workflows

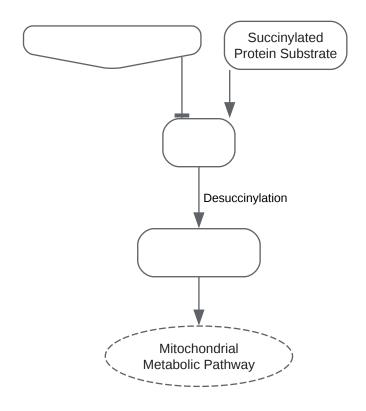
The study of SIRT5 and its inhibitors involves various experimental procedures to characterize their activity and biological effects. Below are diagrams illustrating a typical experimental workflow and a simplified representation of a SIRT5-regulated metabolic pathway.



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Figure 1: Experimental workflow for SIRT5 inhibitor discovery and characterization.





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Figure 2: Simplified SIRT5 signaling pathway and point of inhibition.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of SIRT5 inhibitors. The following is a representative methodology for a SIRT5 inhibition assay.

SIRT5 Deacylase Assay Protocol (Fluorogenic)

This protocol is a common method for measuring the enzymatic activity of SIRT5 and the potency of its inhibitors.

- Reagents and Materials:
 - Recombinant human SIRT5 enzyme
 - Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue coupled to a fluorophore and a quencher)
 - NAD+



- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
- Developer solution (containing a protease to cleave the deacetylated peptide)
- SIRT5 Inhibitor 2 (dissolved in DMSO)
- 96-well black microplate
- Fluorometric microplate reader
- Assay Procedure:
 - 1. Prepare a serial dilution of **SIRT5 Inhibitor 2** in assay buffer. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤1%).
 - 2. To each well of the 96-well plate, add the following in order:
 - Assay Buffer
 - SIRT5 Inhibitor 2 or vehicle control (DMSO)
 - Recombinant SIRT5 enzyme
 - 3. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 - 4. Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
 - 5. Incubate the plate at 37°C for 60 minutes.
 - 6. Stop the reaction and develop the fluorescent signal by adding the developer solution.
 - 7. Incubate at 37°C for an additional 15 minutes.
 - 8. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm, wavelengths may vary depending on the substrate).
- Data Analysis:
 - 1. Subtract the background fluorescence (wells without enzyme).



- Normalize the data with respect to the positive control (enzyme with vehicle) and negative control (no enzyme).
- 3. Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- 4. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

SIRT5 Inhibitor 2 is a valuable research tool for elucidating the complex roles of SIRT5 in cellular metabolism and disease. Its well-defined chemical structure and potent inhibitory activity make it suitable for a range of in vitro and potentially cell-based studies. The provided data and protocols serve as a foundational guide for researchers investigating the therapeutic potential of targeting SIRT5.

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